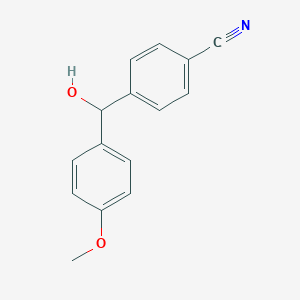

4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Description

Properties

IUPAC Name |

4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c1-18-14-8-6-13(7-9-14)15(17)12-4-2-11(10-16)3-5-12/h2-9,15,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXJLWOYFDAVMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20459854 | |

| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174813-84-4 | |

| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174813-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[Hydroxy(4-methoxyphenyl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20459854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

This technical guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile (CAS Number: 174813-84-4), a diarylmethanol derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide integrates established chemical principles with data from analogous structures to propose a robust synthesis protocol and predict key analytical characteristics. This approach is designed to empower researchers to confidently synthesize and characterize this molecule for further investigation.

Compound Overview and Significance

This compound is a secondary alcohol featuring a central carbon atom bonded to a 4-cyanophenyl group, a 4-methoxyphenyl group, and a hydroxyl group. The diarylmethanol scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. The presence of the nitrile and methoxy functional groups offers multiple avenues for further chemical modification, making it a potentially versatile intermediate in the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 174813-84-4 | [1] |

| Molecular Formula | C₁₅H₁₃NO₂ | [1] |

| Molecular Weight | 239.27 g/mol | [1] |

| Predicted Appearance | White to off-white solid | |

| Predicted Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols), sparingly soluble in nonpolar solvents, and likely insoluble in water. |

Note: Predicted properties are based on the chemical structure and data from analogous compounds.

Proposed Synthesis Protocol: A Grignard Approach

The most logical and efficient synthetic route to this compound is the Grignard reaction. This well-established carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound. In this case, the Grignard reagent derived from 4-bromobenzonitrile will be reacted with 4-methoxybenzaldehyde.

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

-

4-Bromobenzonitrile

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Methoxybenzaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Grignard Reagent:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an addition funnel under an inert atmosphere, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

In the addition funnel, prepare a solution of 4-bromobenzonitrile (1.0 eq) in anhydrous THF.

-

Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once the reaction has initiated, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent, (4-cyanophenyl)magnesium bromide.

-

-

Reaction with 4-Methoxybenzaldehyde:

-

Dissolve 4-methoxybenzaldehyde (1.0 eq) in anhydrous THF in a separate flame-dried flask under an inert atmosphere.

-

Cool the solution of 4-methoxybenzaldehyde to 0 °C using an ice bath.

-

Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by either recrystallization (e.g., from an ethyl acetate/hexanes mixture) or column chromatography on silica gel.

-

Predicted Analytical and Spectroscopic Data

The following data are predicted based on the chemical structure of this compound and known spectroscopic trends for similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic | 7.60-7.40 | m | 4H | Protons on the 4-cyanophenyl ring |

| Aromatic | 7.30-7.15 | m | 2H | Protons ortho to the methoxy group on the 4-methoxyphenyl ring |

| Aromatic | 6.95-6.80 | m | 2H | Protons meta to the methoxy group on the 4-methoxyphenyl ring |

| Methine | ~5.8 | s | 1H | CH-OH |

| Methoxy | ~3.8 | s | 3H | OCH₃ |

| Hydroxyl | Variable | br s | 1H | OH |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment |

| Aromatic | ~160 | C-OCH₃ |

| Aromatic | ~145 | Quaternary C of 4-cyanophenyl ring |

| Aromatic | ~135 | Quaternary C of 4-methoxyphenyl ring |

| Aromatic | 132-127 | CH of aromatic rings |

| Aromatic | ~115 | CH of aromatic rings |

| Nitrile | ~119 | C≡N |

| Aromatic | ~112 | Quaternary C of 4-cyanophenyl ring bonded to C≡N |

| Methine | ~75 | CH-OH |

| Methoxy | ~55 | OCH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, methoxy) |

| ~2230 | Strong | C≡N stretch (nitrile) |

| 1610, 1510, 1460 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1030 | Strong | C-O stretch (alcohol) |

Mass Spectrometry (MS)

-

Expected Molecular Ion (M⁺): m/z = 239.09

-

Predicted Fragmentation Pattern: Loss of H₂O (m/z = 221), loss of the 4-methoxyphenyl group (m/z = 132), and fragments corresponding to the 4-cyanobenzyl cation (m/z = 116) and the 4-methoxybenzyl cation (m/z = 121).

Caption: Key analytical methods for the characterization of the final product.

Potential Applications and Future Directions

Diarylmethanol derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific combination of a nitrile group, which can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid, and a methoxy group, which can influence metabolic stability and receptor binding, suggests that this compound could be a valuable scaffold for the development of novel therapeutic agents.

Furthermore, this compound can serve as a versatile building block in organic synthesis. The hydroxyl group can be further functionalized through esterification, etherification, or substitution reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.

Conclusion

References

-

Mondal, S., & Panda, G. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(54), 28317-28358. [Link]

-

Nambo, M., & Crudden, C. M. (2015). Recent Advances in the Synthesis of Triarylmethanes by Transition Metal Catalysis. ACS Catalysis, 5(8), 4734–4742. [Link]

-

Blomberg, C., Vreugdenhil, A. D., & Vink, P. (2010). The quantitative determination of the concentration of Grignard compounds: Short communication. Recueil des Travaux Chimiques des Pays-Bas, 85(9), 985-988. [Link]

-

Kadam, S. S., & Shinde, D. B. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods. Journal of Molecular Structure, 1244, 130948. [Link]

-

Beilstein Journal of Organic Chemistry. A selective removal of the secondary hydroxy group from ortho-dithioacetal-substituted diarylmethanols. [Link]

-

Organic Syntheses. ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

Sources

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, a molecule of significant interest in medicinal chemistry. This document delineates its chemical properties, outlines detailed synthetic protocols, and discusses its analytical characterization. With a molecular formula of C₁₅H₁₃NO₂ and a molecular weight of 239.27 g/mol , this compound belongs to the benzonitrile class, which is a recognized scaffold in drug discovery. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel small molecules for therapeutic development.

Introduction

Benzonitrile derivatives are a cornerstone in the development of novel therapeutic agents, exhibiting a wide array of biological activities. Their applications span oncology, virology, and microbiology, underscoring the versatility of the cyano group in molecular design. The nitrile moiety can act as a hydrogen bond acceptor and a bioisostere for other functional groups, making it a privileged structure in medicinal chemistry. This guide focuses on a specific derivative, this compound, providing a detailed exploration of its synthesis and characterization, thereby enabling its further investigation in drug discovery programs.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃NO₂ | N/A |

| Molecular Weight | 239.27 g/mol | N/A |

| CAS Number | 174813-84-4 | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DMF (predicted) | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. Two primary and reliable methods are detailed below: the Grignard reaction and the reduction of a ketone precursor. The choice of method may depend on the availability of starting materials, desired scale, and laboratory capabilities.

Method 1: Grignard Reaction

This approach involves the nucleophilic addition of a Grignard reagent, derived from a methoxyphenyl halide, to 4-cyanobenzaldehyde. This classic carbon-carbon bond-forming reaction is highly effective for creating secondary alcohols.

Diagram of Grignard Reaction Workflow

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Experimental Protocol:

Step 1: Preparation of the Grignard Reagent (4-Methoxyphenylmagnesium bromide)

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

-

Add a small volume of anhydrous tetrahydrofuran (THF) to just cover the magnesium.

-

Add a solution of 4-bromoanisole (1.0 equivalent) in anhydrous THF to the dropping funnel.

-

Add a small portion of the 4-bromoanisole solution to the magnesium. The reaction is initiated, which is indicated by a gentle boiling of the solvent.

-

Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Reaction with 4-Cyanobenzaldehyde

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-cyanobenzaldehyde (1.0 equivalent) in anhydrous THF and add it to the dropping funnel.

-

Add the 4-cyanobenzaldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Work-up and Purification

-

Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Method 2: Reduction of 4-(4-Methoxybenzoyl)benzonitrile

This method involves the reduction of the ketone precursor, 4-(4-methoxybenzoyl)benzonitrile, to the desired secondary alcohol. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Diagram of Ketone Reduction Workflow

Caption: Workflow for the synthesis of this compound via ketone reduction.

Experimental Protocol:

Step 1: Reduction of the Ketone

-

In a round-bottom flask, dissolve 4-(4-methoxybenzoyl)benzonitrile (1.0 equivalent) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

Step 2: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the benzylic proton. The aromatic protons will appear as multiplets in the range of δ 6.8-7.8 ppm. The methoxy protons will be a sharp singlet around δ 3.8 ppm. The benzylic proton will likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 5.8 ppm. The hydroxyl proton signal will be a broad singlet, and its chemical shift will be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 15 carbon atoms. The nitrile carbon will be observed around δ 118-122 ppm. The aromatic carbons will resonate in the region of δ 114-160 ppm. The methoxy carbon will be around δ 55 ppm, and the benzylic carbon will appear in the range of δ 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp, medium intensity band around 2220-2230 cm⁻¹ for the C≡N stretching of the nitrile group.

-

C-H stretching vibrations for the aromatic rings and the methoxy group just above 3000 cm⁻¹.

-

C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the methoxy group and the alcohol around 1030-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show the molecular ion peak [M]⁺ at m/z 239. Fragmentation patterns would likely involve the loss of water, the methoxy group, and cleavage of the benzylic bond.

Potential Applications in Drug Development

While specific biological activity data for this compound is not yet widely published, its structural motifs are present in numerous biologically active compounds.

-

Anticancer Activity: Many benzonitrile-containing compounds have demonstrated potent anticancer activities through various mechanisms, including the inhibition of tubulin polymerization and receptor tyrosine kinases. The diarylmethane scaffold is also a common feature in molecules targeting cancer-related pathways.

-

Enzyme Inhibition: The presence of a hydroxyl group and a polar nitrile group suggests that this molecule could interact with the active sites of various enzymes. For instance, similar structures have shown inhibitory activity against enzymes like tyrosinase and various kinases. Further screening against a panel of enzymes could reveal specific targets.

Conclusion

This technical guide has provided a detailed overview of this compound, including its synthesis, characterization, and potential applications. The synthetic routes described are robust and can be readily implemented in a standard organic chemistry laboratory. The analytical data, though based on related structures, provide a solid framework for the characterization of this compound. Given the prevalence of its structural components in pharmacologically active molecules, this compound represents a promising scaffold for further investigation in drug discovery and development.

References

-

PubChem. (n.d.). 4-Methoxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Organic Syntheses. (1974). Aldehydes from 4,4-dimethyl-2-oxazoline and Grignard reagents: o-anisaldehyde. Organic Syntheses, 54, 42. doi:10.15227/orgsyn.054.0042

-

The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link]

- MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(16), 4995. doi:10.3390/molecules26164995

- Jiménez, M., et al. (2004). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Journal of Agricultural and Food Chemistry, 52(18), 5671–5673. doi:10.1021/jf049915+

A Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: Synthesis, and Potential Research Applications

This guide provides a comprehensive overview of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile, a molecule with significant untapped potential in medicinal chemistry and materials science. While direct research on this specific compound is limited, its structural motifs, combining a benzoin-like core with a reactive nitrile group, suggest a range of promising applications. This document outlines a proposed synthesis, explores potential research avenues based on analogous structures, and provides detailed experimental protocols to empower researchers in drug discovery and materials development to unlock its capabilities.

Physicochemical Properties and Synthesis

This compound is a substituted α-hydroxy ketone, also known as a benzoin. Its structure is analogous to anisoin, with the key difference being the presence of a nitrile group on one of the phenyl rings. This nitrile group introduces polarity and a potential hydrogen bond acceptor, which can significantly influence its biological activity and material properties.

| Property | Value | Source |

| CAS Number | 174813-84-4 | Atomaxchem[1] |

| Molecular Formula | C₁₅H₁₃NO₂ | Atomaxchem[1] |

| Molecular Weight | 239.27 g/mol | Atomaxchem[1] |

| Appearance | Predicted: White to off-white solid | Inferred from related compounds |

| Melting Point | Not available (predicted to be in the range of similar benzoins, e.g., anisoin: 111-112 °C) | [2] |

| Solubility | Predicted: Soluble in organic solvents like ethanol, acetone, and ethyl acetate; sparingly soluble in water | Inferred from general benzoin properties |

Proposed Synthesis: Mixed Benzoin Condensation

The most direct route to synthesize this compound is through a mixed benzoin condensation between 4-cyanobenzaldehyde and p-anisaldehyde. The benzoin condensation is a classic carbon-carbon bond-forming reaction that creates α-hydroxy ketones from aldehydes, traditionally catalyzed by cyanide ions or, more recently, by N-heterocyclic carbenes (NHCs) like thiamine (Vitamin B1).[3][4]

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Catalyst Preparation: In a round-bottom flask, dissolve 1.75 g of thiamine hydrochloride in 5 mL of water. Add 15 mL of 95% ethanol and cool the solution in an ice bath. While stirring, add 5 mL of a pre-chilled 2M sodium hydroxide solution.[3]

-

Reaction Initiation: To the cooled catalyst solution, add equimolar amounts of 4-cyanobenzaldehyde and p-anisaldehyde (e.g., 0.1 mol each).

-

Reaction Conditions: Gently heat the reaction mixture on a water bath to approximately 60°C for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehydes.[3]

-

Work-up and Purification: Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crude product by vacuum filtration. The product can be further purified by recrystallization from ethanol.

Potential Research Applications in Drug Discovery

The α-hydroxy ketone motif is a key structural component in many biologically active natural products and synthetic drugs.[5] Benzoin and its derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[6][7] The presence of the methoxy and cyano groups on the phenyl rings of this compound provides opportunities for further functionalization, making it an attractive scaffold for medicinal chemistry.

Anticancer Drug Development

Many natural and synthetic compounds with a benzoin-like core exhibit cytotoxic effects on cancer cell lines.[8] The proposed mechanism often involves the induction of apoptosis. This compound could be investigated as a novel anticancer agent.

Hypothesized Mechanism of Action:

Caption: Hypothesized apoptotic pathway induced by the target compound.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48 hours.

-

MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Data Analysis: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Development of Anti-inflammatory Agents

Compounds derived from cyanobacteria, which also produce a vast array of secondary metabolites, are known to have anti-inflammatory properties.[9][10] The core structure of this compound could serve as a template for developing novel non-steroidal anti-inflammatory drugs (NSAIDs).

Applications in Materials Science

Benzoin and its derivatives, particularly anisoin, are widely used as photoinitiators in UV curing applications for inks, coatings, and adhesives.[11] Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization.

Photoinitiator for UV Curing

The α-hydroxy ketone moiety in this compound is a known photo-cleavable group. Upon UV irradiation, it can undergo Norrish Type I cleavage to generate two radical species that can initiate the polymerization of monomers like acrylates.

Workflow for Evaluating Photoinitiator Activity:

Caption: Workflow for testing the efficacy as a photoinitiator.

Experimental Protocol: Formulation and Curing

-

Formulation: Prepare a formulation by mixing an acrylate monomer (e.g., trimethylolpropane triacrylate) with 1-5% (w/w) of this compound.

-

Application: Apply a thin film (e.g., 25 µm) of the formulation onto a glass or metal substrate using a barcoater.

-

UV Curing: Expose the film to a medium-pressure mercury UV lamp. Vary the exposure time or UV dose.

-

Characterization: Assess the degree of curing by testing for tack-free time, pencil hardness (ASTM D3363), and solvent resistance (ASTM D5402).

Conclusion

This compound represents a promising yet underexplored molecule. Its synthesis is readily achievable through established chemical reactions. Based on the known properties of its structural analogs, it holds significant potential as a versatile scaffold for the development of new pharmaceuticals, particularly in the areas of anticancer and anti-inflammatory research. Furthermore, its potential application as a photoinitiator in materials science warrants investigation. This guide provides a foundational framework for researchers to begin exploring the multifaceted applications of this intriguing compound.

References

- CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho - Google P

-

4-Methoxybenzonitrile | C8H7NO | CID 70129 - PubChem. (URL: [Link])

- Exploring 4-Cyanobenzyl Bromide: Properties, Applications, and Manufacturing Insights.

-

Gatti, R., & Gioia, M. G. (2006). Anisoin: a useful pre-chromatographic derivatization fluorogenic reagent for LC analysis of guanidino compounds. Journal of Pharmaceutical and Biomedical Analysis, 42(1), 11–16. (URL: [Link])

-

Phycocompounds from Cyanobacteria: Exploring Synergistic Effects with Conventional Anticancer and Antimicrobial Properties - PMC. (URL: [Link])

-

Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization | Crystal Growth & Design. (URL: [Link])

-

A Review of the Antimicrobial Properties of Cyanobacterial Natural Products - MDPI. (URL: [Link])

- 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D.

-

Asymmetric Anisoin Synthesis Involving Benzoin Condensation Followed by Deracemization | Request PDF. (URL: [Link])

-

Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PubMed Central. (URL: [Link])

-

Bioactive compounds and pigments from cyanobacteria: Applications in the pharmaceutical industry | Request PDF. (URL: [Link])

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (URL: [Link])

- US3585233A - Process for the preparation of hydroxybenzonitriles - Google P

-

Green Synthesis of Benzoin Derivatives Using Coenzyme Catalyzed Benzion Condensation Reaction. - Worldwidejournals.com. (URL: [Link])

-

4-(4-Methylphenoxy)benzonitrile | C14H11NO | CID 4046050 - PubChem. (URL: [Link])

-

Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis - PMC. (URL: [Link])

-

Deracemization of Benzoin and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution - PubMed. (URL: [Link])

-

Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenytoin - RSC Publishing. (URL: [Link])

-

Chemistry, Biological Activities, and Uses of Benzoin Resin | Request PDF. (URL: [Link])

Sources

- 1. US4040986A - Preparation of 4-methoxybenzonitrile perfume compositions - Google Patents [patents.google.com]

- 2. p-Anisoin for synthesis 119-52-8 [sigmaaldrich.com]

- 3. worldwidejournals.com [worldwidejournals.com]

- 4. Synthesis of benzoin under supramolecular catalysis involving cyclodextrins in water: application for the preparation of the antiepileptic drug phenyt ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA09062C [pubs.rsc.org]

- 5. Deracemization of Benzoin and its Derivatives via Kinetic, Dynamic Kinetic, Aerobic Oxidative Kinetic, and Reagent-mediated resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Benzoin Resin: An Overview on Its Production Process, Phytochemistry, Traditional Use and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Marine Cyanobacteria Compounds with Anticancer Properties: A Review on the Implication of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phycocompounds from Cyanobacteria: Exploring Synergistic Effects with Conventional Anticancer and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ANISOIN | 119-52-8 [chemicalbook.com]

An In-depth Technical Guide to 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: Synthesis, Characterization, and Therapeutic Potential

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification and exploration of novel molecular scaffolds that offer a foundation for the development of new therapeutic agents is of paramount importance. The diarylmethane core, a recurring motif in a multitude of biologically active compounds, represents one such "privileged structure." When integrated with the versatile benzonitrile functional group, it gives rise to a class of molecules with significant, yet largely untapped, potential. This guide focuses on a specific embodiment of this synergy: 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile .

This document is crafted for researchers, medicinal chemists, and drug development professionals. It is not a mere recitation of facts but a technical deep-dive into the synthesis, characterization, and prospective applications of this compound and its analogs. We will explore the causality behind synthetic choices, provide robust experimental protocols, and lay the groundwork for future structure-activity relationship (SAR) studies. Our aim is to equip you with the foundational knowledge and practical insights necessary to harness the therapeutic promise of this intriguing molecular architecture.

The Core Moiety: A Strategic Fusion of Functionalities

The structure of this compound, with the CAS number 174813-84-4, presents a compelling amalgamation of chemical features.[1] The diarylmethanol core provides a three-dimensional framework that can engage with biological targets, while the benzonitrile group serves as a versatile chemical handle and a modulator of physicochemical properties. The methoxy substituent on one of the phenyl rings can influence electronic properties and metabolic stability, and the hydroxyl group introduces a potential hydrogen bonding site.

The exploration of such a scaffold is underpinned by the established biological significance of both its constituent parts. Diaryl-methane derivatives have been investigated for a range of biological activities, including as inhibitors of uric acid transporter 1 (URAT1).[2] Benzonitrile-containing compounds have demonstrated a wide array of therapeutic applications, including anticancer, antiviral, and antimicrobial activities.[3] This convergence of functionalities makes this compound and its analogs a promising area for novel drug discovery.

Synthetic Pathways: From Conception to Realization

The synthesis of this compound can be approached through several established methodologies for the formation of diarylmethanols. Two primary and highly effective strategies are the Grignard reaction and the Friedel-Crafts alkylation.

Strategy 1: Grignard Reaction - A Robust and Versatile Approach

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. In the context of our target molecule, this involves the reaction of a Grignard reagent derived from a cyanophenyl halide with anisaldehyde. This method is generally high-yielding and tolerates a range of functional groups.

A plausible and efficient route involves the reaction of 4-bromobenzonitrile with magnesium to form the corresponding Grignard reagent, which then reacts with 4-methoxybenzaldehyde (anisaldehyde).

Experimental Protocol: Synthesis of this compound via Grignard Reaction

Materials:

-

4-Bromobenzonitrile

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4-Methoxybenzaldehyde (Anisaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Iodine crystal (for initiation)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of 4-bromobenzonitrile (1 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the 4-bromobenzonitrile solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.

-

Once the reaction has started, add the remaining 4-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Anisaldehyde:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

Dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Diagram of the Grignard Reaction Workflow:

Caption: Workflow for the synthesis of the target compound via Grignard reaction.

Strategy 2: Friedel-Crafts Alkylation - A Direct Arylation Method

The Friedel-Crafts reaction provides an alternative route, involving the electrophilic substitution of an activated aromatic ring (anisole) with an electrophile derived from 4-cyanobenzaldehyde. This reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).[4][5][6]

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Reaction

Materials:

-

4-Cyanobenzaldehyde

-

Anisole

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a nitrogen inlet and a dropping funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-cyanobenzaldehyde (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension.

-

Stir the mixture at 0 °C for 15-20 minutes.

-

-

Addition of Anisole:

-

Add anisole (1.5 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture into a flask containing crushed ice and 1 M hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Diagram of the Friedel-Crafts Reaction Workflow:

Caption: Workflow for the synthesis of the target compound via Friedel-Crafts reaction.

Structural Elucidation and Characterization

Rigorous characterization of the synthesized this compound is essential to confirm its identity and purity. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the hydroxyl proton, and the benzylic proton. The aromatic region will likely display two sets of doublets for the 1,4-disubstituted phenyl rings. The benzylic proton should appear as a singlet, and the methoxy protons as a sharp singlet around 3.8 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. Characteristic signals are expected for the nitrile carbon (around 118-120 ppm), the aromatic carbons, the benzylic carbon (around 70-80 ppm), and the methoxy carbon (around 55 ppm).

| Predicted NMR Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Aromatic Protons (4-cyanophenyl) | 7.6-7.4 (m, 4H) |

| Aromatic Protons (4-methoxyphenyl) | 7.3-6.8 (m, 4H) |

| Benzylic Proton | ~5.8 (s, 1H) |

| Methoxy Protons | ~3.8 (s, 3H) |

| Hydroxyl Proton | variable (br s, 1H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Aromatic C-O | ~159 |

| Aromatic C-CH(OH) (cyanophenyl) | ~145 |

| Aromatic C-CH(OH) (methoxyphenyl) | ~135 |

| Aromatic CH (cyanophenyl) | ~132 |

| Aromatic CH (methoxyphenyl) | ~128 |

| Aromatic C-CN | ~112 |

| Aromatic CH (methoxyphenyl, ortho to OMe) | ~114 |

| Nitrile Carbon | ~119 |

| Benzylic Carbon | ~75 |

| Methoxy Carbon | ~55 |

Note: These are predicted chemical shifts based on related structures and may vary slightly in the actual spectrum.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Functional Group | Expected IR Absorption (cm⁻¹) |

| O-H (hydroxyl) | 3600-3200 (broad) |

| C≡N (nitrile) | 2230-2220 (sharp) |

| C-H (aromatic) | 3100-3000 |

| C-H (aliphatic) | 2950-2850 |

| C=C (aromatic) | 1600-1450 |

| C-O (ether and alcohol) | 1250-1000 |

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. For this compound (C₁₅H₁₃NO₂), the expected molecular ion peak [M]⁺ would be at m/z 239.09.

Analogs, Derivatives, and Structure-Activity Relationships (SAR)

The core structure of this compound is ripe for modification to explore structure-activity relationships. A systematic variation of the substituents on both aromatic rings can lead to the discovery of compounds with enhanced potency and selectivity for various biological targets.

Diagram of Potential Analog Modifications:

Caption: Potential sites for analog and derivative synthesis.

Key Areas for SAR Exploration:

-

The Benzonitrile Group: The nitrile functionality can be replaced with other electron-withdrawing groups (e.g., nitro, ester) or bioisosteres to modulate the electronic properties and potential interactions with biological targets.

-

The Methoxy Group: Demethylation to the corresponding catechol derivative could enhance antioxidant activity or introduce new hydrogen bonding interactions. Alternatively, variation of the alkoxy group (e.g., ethoxy, propoxy) can be explored to probe the size of the binding pocket.

-

Aromatic Ring Substitution: Introduction of substituents such as halogens, alkyl, or trifluoromethyl groups on either or both aromatic rings can influence lipophilicity, metabolic stability, and binding affinity.

-

The Benzylic Hydroxyl Group: This group can be esterified or etherified to create prodrugs or to modify the compound's pharmacokinetic profile. Oxidation to the corresponding benzophenone would also generate a new class of derivatives.

Prospective Biological Evaluation: A Roadmap to Discovery

Given the diverse biological activities reported for benzonitrile and diarylmethane derivatives, a comprehensive screening cascade is warranted for newly synthesized analogs.

Diagram of a General Biological Screening Workflow:

Caption: A generalized workflow for the biological evaluation of synthesized compounds.

Anticancer Activity

-

Initial Screening: A panel of cancer cell lines representing different tumor types should be used to assess the cytotoxic or anti-proliferative activity of the compounds, for instance, using an MTT assay.[10]

-

Mechanism of Action Studies: For active compounds, further studies can include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and investigation of effects on key signaling pathways often dysregulated in cancer.

Antiviral Activity

-

Screening: Compounds can be screened against a panel of viruses using assays that measure the inhibition of virus-induced cytopathic effect (CPE).[11][12]

-

Mechanism of Action Studies: For promising hits, time-of-addition assays can help to pinpoint the stage of the viral life cycle that is inhibited (e.g., entry, replication, assembly).

Antimicrobial Activity

-

Screening: The minimum inhibitory concentration (MIC) of the compounds should be determined against a panel of clinically relevant bacteria and fungi.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential for analog development and biological evaluation. The synthetic routes outlined are robust and adaptable, allowing for the generation of a diverse library of compounds for SAR studies.

The future of research in this area lies in the systematic exploration of the chemical space around this core structure. By combining rational design, efficient synthesis, and comprehensive biological screening, it is anticipated that novel lead compounds with potent and selective activities can be identified. The insights provided herein are intended to serve as a catalyst for such endeavors, ultimately contributing to the advancement of medicinal chemistry and the discovery of new medicines.

References

- Google Patents. (n.d.). WO2004076409A2 - Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile.

-

PubChem. (n.d.). Bis(4-cyanophenyl)methanol. Retrieved January 23, 2026, from [Link]

-

MD Topology. (n.d.). (E)-N-Hydroxy-1-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved January 23, 2026, from [Link]

-

Chemistry Stack Exchange. (2017, April 8). Friedel-Crafts reaction of anisole? Retrieved January 23, 2026, from [Link]

- Piacenza, M., et al. (2017). Wide-range IR spectra of diarylethene derivatives and their simulation using the density functional theory. Scientific Reports, 7(1), 1-11.

- Kinchington, D., & Schinazi, R. F. (Eds.). (2000). Antiviral Methods and Protocols. Humana Press.

- Molecules. (2018). Systematic Structure-Activity Relationship (SAR)

-

NMR, IR, MASS. (2014, April 8). 4-methoxyphenyl methanol. Retrieved January 23, 2026, from [Link]

- U.S. Food and Drug Administration. (1998). Q5A(R2) Viral Safety Evaluation of Biotechnology Products Derived From Cell Lines of Human or Animal Origin.

-

Yan, L., et al. (2015). Synthesis and structure-activity relationship study of diaryl[d,f][7][13]diazepines as potential anti-cancer agents. European Journal of Medicinal Chemistry, 95, 257-267.

-

ResearchGate. (n.d.). Grignard reaction of anisole bromide. Retrieved January 23, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved January 23, 2026, from [Link]

-

Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy [Video]. YouTube. [Link]

-

Organic Chemistry Lab. (2020, October 20). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Guideline for anticancer assays in cells. Retrieved January 23, 2026, from [Link]

-

Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved January 23, 2026, from [Link]

- Frontiers in Pharmacology. (2022). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. Frontiers in Pharmacology, 13, 839338.

-

The Royal Society of Chemistry. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Retrieved January 23, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Retrieved January 23, 2026, from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 23, 2026, from [Link]

-

Chemistry Connected. (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). US6160157A - Preparation of 4-cyano-4'-hydroxybiphenyl.

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 23, 2026, from [Link]

-

Frontiers. (n.d.). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Retrieved January 23, 2026, from [Link]

-

YouTube. (2023, January 21). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12 [Video]. YouTube. [Link]

- Journal of the Chemical Society, Perkin Transactions 2. (1978). Mechanism of reaction between Grignard reagents and nitroarenes. Product distribution and relative reactivities of Grignard reagents with nitronaphthalene system. Journal of the Chemical Society, Perkin Transactions 2, (1), 77-81.

-

JoVE. (2022, August 9). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). Simulated IR spectra of the methanol (a), Methanediol-C 2 (b),.... Retrieved January 23, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved January 23, 2026, from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 23, 2026, from [Link]

- Google Patents. (n.d.). PROCESS FOR THE PREPARATION OF PURE 2-CYANOPHENYLBORONIC ACID AND ESTERS THEREOF, INTERMEDIATES OF PERAMPANEL OR OF E2040.

-

Course Hero. (2006, October 4). Friedel-Crafts Acylation of Anisole. Retrieved January 23, 2026, from [Link]

- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17765-17775.

-

YouTube. (2020, March 22). Structure Activity Relationships and Medicinal Chemistry [Video]. YouTube. [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Palladium(II) complexes containing ONO tridentate hydrazone for Suzuki- Miyaura coupling of. Retrieved January 23, 2026, from [Link]

- BMC Chemistry. (2025). Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. BMC Chemistry, 19(1), 1-14.

Sources

- 1. 4-[hydroxy-(4-methoxyphenyl)methyl]benzonitrile | CAS:174813-84-4 | Atomaxchem [en.atomaxchem.com]

- 2. Systematic Structure-Activity Relationship (SAR) Exploration of Diarylmethane Backbone and Discovery of A Highly Potent Novel Uric Acid Transporter 1 (URAT1) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.molbase.com [m.molbase.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. condor.depaul.edu [condor.depaul.edu]

- 7. 4-HYDROXY-3-METHOXYPHENYLACETONITRILE(4468-59-1) 13C NMR spectrum [chemicalbook.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

Methodological & Application

Synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile: A Detailed Guide for Chemical Researchers

This comprehensive guide provides detailed protocols for the synthesis of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile , a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and thorough characterization methodologies. Two primary synthetic routes are presented: a Grignard reaction and a ketone reduction pathway.

Introduction

This compound is a diarylmethanol derivative featuring a nitrile group and a methoxy-substituted phenyl ring. This unique combination of functional groups makes it an attractive intermediate for the synthesis of a variety of complex organic molecules. The secondary alcohol can be further functionalized, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, opening up diverse synthetic possibilities.

This guide will explore two reliable methods for the synthesis of this target compound, providing the user with options based on available starting materials and laboratory capabilities.

Physicochemical Properties and Safety Information

A thorough understanding of the properties and hazards of all chemicals is paramount for safe and successful experimentation.

| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) | Key Hazards |

| 4-Bromoanisole | 104-92-7 | C₇H₇BrO | 187.03 | Liquid | -1 | 223 | Irritant |

| Magnesium Turnings | 7439-95-4 | Mg | 24.31 | Solid | 650 | 1090 | Flammable Solid |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Liquid | -108.4 | 66 | Highly Flammable, Peroxide Former, Irritant |

| 4-Cyanobenzaldehyde | 105-07-7 | C₈H₅NO | 131.13 | Solid | 98-101 | 247 | Harmful if swallowed, Irritant |

| 4-(4-Methoxybenzoyl)benzonitrile | 83863-47-2 | C₁₅H₁₁NO₂ | 237.25 | Solid | 135-137 | N/A | (Assumed) Irritant |

| Sodium Borohydride | 16940-66-2 | NaBH₄ | 37.83 | Solid | 400 (decomposes) | N/A | Water-reactive, Flammable |

| Methanol | 67-56-1 | CH₄O | 32.04 | Liquid | -97.6 | 64.7 | Highly Flammable, Toxic |

| Anisole | 100-66-3 | C₇H₈O | 108.14 | Liquid | -37 | 154 | Flammable, Irritant |

| 4-Cyanobenzoyl chloride | 6068-72-0 | C₈H₄ClNO | 165.58 | Solid | 73-76 | 265 | Corrosive, Lachrymator |

| Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 | Solid | 192.4 (sublimes) | N/A | Water-reactive, Corrosive |

| This compound | 174813-84-4 | C₁₅H₁₃NO₂ | 239.27 | Solid | N/A | N/A | (Assumed) Irritant |

Synthetic Pathway Overview

Two robust synthetic strategies are detailed below. The choice of pathway will depend on the availability of starting materials and the desired scale of the reaction.

Caption: Overview of the two synthetic pathways to the target molecule.

Pathway 1: Synthesis via Grignard Reaction

This classic organometallic approach involves the nucleophilic addition of a Grignard reagent to an aldehyde. The key is the successful formation of the 4-methoxyphenylmagnesium bromide, which then attacks the electrophilic carbonyl carbon of 4-cyanobenzaldehyde.

Reaction Mechanism

Caption: Mechanism of the Grignard reaction pathway.

Detailed Experimental Protocol

Part A: Preparation of 4-Methoxyphenylmagnesium Bromide

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen to exclude moisture.

-

Reagent Charging: To the flask, add magnesium turnings (1.2 eq.).

-

Initiation: Add a small crystal of iodine to the flask to activate the magnesium surface. Add a small portion of a solution of 4-bromoanisole (1.0 eq.) in anhydrous tetrahydrofuran (THF) to the magnesium turnings.

-

Reaction: The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. Once initiated, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting solution should be a cloudy grey or brown.

Part B: Reaction with 4-Cyanobenzaldehyde

-

Aldehyde Solution: In a separate dry flask under a nitrogen atmosphere, dissolve 4-cyanobenzaldehyde (1.0 eq.) in anhydrous THF.

-

Addition: Cool the aldehyde solution to 0 °C using an ice bath. Add the freshly prepared 4-methoxyphenylmagnesium bromide solution dropwise via a cannula or dropping funnel. Maintain the temperature at 0 °C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Pathway 2: Synthesis via Ketone Reduction

This two-step pathway first involves a Friedel-Crafts acylation to form the precursor ketone, 4-(4-methoxybenzoyl)benzonitrile, followed by its reduction to the desired secondary alcohol.

Reaction Mechanism

Caption: Mechanism of the ketone reduction pathway.

Detailed Experimental Protocol

Part A: Synthesis of 4-(4-Methoxybenzoyl)benzonitrile

-

Apparatus Setup: Set up a round-bottom flask with a magnetic stirrer and a reflux condenser fitted with a drying tube.

-

Reagent Charging: To the flask, add anhydrous aluminum chloride (1.2 eq.) and the solvent (e.g., dichloromethane or 1,2-dichloroethane). Cool the suspension to 0 °C.

-

Acyl Chloride Addition: Add 4-cyanobenzoyl chloride (1.0 eq.) portion-wise to the stirred suspension.

-

Anisole Addition: Add anisole (1.0 eq.) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ketone.

Part B: Reduction to this compound

-

Dissolution: Dissolve the crude 4-(4-methoxybenzoyl)benzonitrile (1.0 eq.) in methanol in a round-bottom flask.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (1.5 eq.) portion-wise.

-

Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.[1]

-

Work-up: Quench the reaction by the slow addition of water.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification and Characterization

Purification

The crude product from either pathway can be purified by one of the following methods:

-

Recrystallization: This is often the most effective method for obtaining highly pure crystalline material. A suitable solvent system must be determined experimentally. Common solvent mixtures for similar compounds include ethyl acetate/hexanes or methanol/water.[2]

-

Column Chromatography: If recrystallization is not effective, purification can be achieved using silica gel column chromatography. A gradient of ethyl acetate in hexanes is a good starting point for elution.

Characterization

The identity and purity of the final product, this compound, should be confirmed using a combination of spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, the benzylic proton, and the hydroxyl proton. The benzylic proton should appear as a singlet, and its integration should correspond to one proton. The aromatic protons will exhibit complex splitting patterns in the aromatic region of the spectrum.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should show the correct number of signals corresponding to the unique carbon atoms in the molecule, including the nitrile carbon, the benzylic carbon, the methoxy carbon, and the aromatic carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl group (a broad peak around 3400 cm⁻¹), the nitrile group (a sharp peak around 2230 cm⁻¹), and the C-O stretching of the methoxy group and the alcohol.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (239.27 g/mol ). Analysis of the fragmentation pattern can provide further structural confirmation.

Note: At the time of writing, publicly available experimental spectra for this compound are limited. Researchers should acquire their own spectral data and interpret it based on the expected chemical structure.

Conclusion

References

- Grignard Reaction Protocols: For general guidance on performing Grignard reactions, refer to standard organic chemistry textbooks and resources such as Organic Syntheses.

- Friedel-Crafts Acylation: Detailed procedures and mechanistic discussions can be found in advanced organic chemistry texts.

- Reduction of Ketones: Comprehensive reviews on the use of sodium borohydride for the reduction of carbonyl compounds are available in the chemical liter

- Safety Data Sheets (SDS): Always consult the SDS for each reagent from the supplier (e.g., Sigma-Aldrich, Fisher Scientific)

- Spectroscopic Databases: While specific data for the target molecule may be scarce, databases such as the Spectral Database for Organic Compounds (SDBS)

-

CAS Number 174813-84-4: This number can be used to search for supplier information and any available literature on the target compound.[3]

-

The Royal Society of Chemistry. (n.d.). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Retrieved from [Link][1]

-

Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link][2]

Sources

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-Depth Guide to 4-formyl-3-methoxybenzonitrile: A Versatile Precursor in Modern Synthesis

4-formyl-3-methoxybenzonitrile, also known by its synonym 4-cyano-2-methoxybenzaldehyde, is a highly functionalized aromatic compound that has emerged as a pivotal precursor in various fields of chemical synthesis.[1] Its structure, featuring an aldehyde, a methoxy group, and a nitrile moiety on a benzene ring, provides a unique combination of reactive sites, making it an exceptionally versatile tool for constructing complex molecular architectures.[1] While it serves as a valuable intermediate in the synthesis of agrochemicals and materials for sensory applications, its most notable role is in pharmaceutical development, particularly as a key starting material for the non-steroidal mineralocorticoid receptor (MR) antagonist, Finerenone.[2][3] This guide offers a comprehensive overview of its properties, synthesis, and key applications, complete with detailed protocols for researchers and drug development professionals.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

Physicochemical Data

The key physical and chemical properties of 4-formyl-3-methoxybenzonitrile are summarized below.[1][3][4]

| Property | Value |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 21962-45-8 |

| Appearance | White solid |

| Melting Point | 109–111°C |

| Boiling Point | 318°C at 760 mmHg |

| Density | 1.18–1.20 g/cm³ |

| SMILES | COC1=C(C=CC(=C1)C#N)C=O[4] |

Safety and Handling

4-formyl-3-methoxybenzonitrile is classified as an irritant and requires careful handling in a laboratory setting.[2][4] Adherence to the following safety protocols is essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[2]

-

Handling: Avoid direct contact with skin and eyes. Prevent dust formation and inhalation.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere.[2]

GHS Hazard Statements [4]

| Hazard Code | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Synthesis of 4-formyl-3-methoxybenzonitrile

Several synthetic routes to 4-formyl-3-methoxybenzonitrile have been developed, with modern industrial processes prioritizing scalability, safety, and purity. The most prominent method involves a two-step sequence starting from 4-methyl-3-methoxybenzonitrile.[5]

Dominant Industrial Route: Bromination and Hydrolysis

This robust, scalable process involves the radical bromination of the benzylic methyl group, followed by hydrolysis of the resulting dibromide intermediate to yield the desired aldehyde.[5] This approach avoids the use of highly toxic reagents like dimethyl sulfate, which were employed in earlier, less scalable syntheses.[5]

Caption: Scalable two-step synthesis of 4-formyl-3-methoxybenzonitrile.

Causality and Field Insights: The key advantage of this process is the ability to "telescope" the reaction, meaning the dibromide intermediate does not need to be isolated before hydrolysis.[5] This significantly improves efficiency by saving steps, materials, and the need for complex isolation equipment. The use of aqueous hydrolysis is also a critical improvement over older methods that used silver nitrate, reducing cost and waste.[5] The final product can be obtained in very high purity (>99%), making it suitable as a regulatory starting material in pharmaceutical manufacturing.[5]

Protocol 1: Synthesis via Bromination and Hydrolysis

This protocol is a representative procedure based on modern patented methods.[5]

Step 1: Bromination of 4-methyl-3-methoxybenzonitrile

-

Charge a reaction vessel with 4-methyl-3-methoxybenzonitrile (1 eq.), a suitable solvent (e.g., chlorobenzene, 8-10 volumes), and a radical initiator such as dibenzoyl peroxide or azobisisobutyronitrile (AIBN) (0.05-0.1 eq.).[5]

-

Add a brominating agent, such as N-bromosuccinimide (NBS) (2.1-2.2 eq.), portion-wise to control the exothermic reaction.[1]

-

Maintain the reaction at 85-95°C for 4-5 hours, monitoring the consumption of the starting material by HPLC or TLC.[5]

-

Upon completion, cool the mixture and wash with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water wash. The resulting organic solution containing 3-methoxy-4-(dibromomethyl)benzonitrile is carried forward directly.[5]

Step 2: Hydrolysis to 4-formyl-3-methoxybenzonitrile

-

To the solution from Step 1, add an aqueous solvent such as a mixture of dimethylformamide (DMF) and water.[5]

-

Heat the biphasic mixture to 85-95°C and maintain vigorous stirring for 3-4 hours to ensure efficient hydrolysis.[5]

-

Monitor the reaction for the disappearance of the dibromide intermediate.

-

After completion, cool the reaction mixture. Perform a solvent exchange into a water-immiscible solvent like ethyl acetate or methyl isobutyl ketone (MIBK).[5]

-

Wash the organic phase with water and then an aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

-

Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield 4-formyl-3-methoxybenzonitrile as a white solid.[5]

Applications as a Synthetic Precursor

The true value of 4-formyl-3-methoxybenzonitrile lies in the selective reactivity of its functional groups, enabling a wide array of synthetic transformations.

Caption: Major synthetic pathways originating from 4-formyl-3-methoxybenzonitrile.

Cornerstone Application: Synthesis of Finerenone

The most significant application of 4-formyl-3-methoxybenzonitrile is as a central building block in the synthesis of Finerenone, a drug used to treat chronic kidney disease associated with type 2 diabetes.[2][3] The aldehyde group is perfectly poised to undergo a Knoevenagel condensation, a critical C-C bond-forming reaction that establishes the core of the final drug molecule.[2]

Protocol 2: Knoevenagel Condensation for Finerenone Intermediate

This protocol outlines the initial key step in the Finerenone synthesis, starting from 4-formyl-3-methoxybenzonitrile.[2]

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Amount (g) | Moles (mol) |

| 4-formyl-3-methoxybenzonitrile | 161.16 | 100 | 0.620 |

| Ethyl 2-cyano-3-oxobutanoate | 155.15 | 129.96 | 0.837 |

| Acetic Acid | 60.05 | 3.72 | 0.062 |

| Piperidine | 85.15 | 5.30 | 0.062 |

| tert-Butanol | - | 500 mL | - |

Procedure

-

To a suitable reaction flask, charge 4-formyl-3-methoxybenzonitrile (100 g), tert-butanol (500 mL), ethyl 2-cyano-3-oxobutanoate (129.96 g), acetic acid (3.72 g), and piperidine (5.30 g).[2]

-

Stir the resulting mixture at a controlled temperature of 20-30°C.

-

The reaction is base-catalyzed (piperidine), with acetic acid serving as a co-catalyst. The aldehyde reacts with the active methylene compound (ethyl 2-cyano-3-oxobutanoate) to form a condensed product, which is a precursor to the dihydropyridine core of Finerenone.

-

Monitor the reaction progress by HPLC until the starting aldehyde is consumed (typically 10-14 hours).[2]

-

Upon completion, isolate the product by filtration. The resulting solid is washed with a suitable solvent and dried. This intermediate is then carried forward in subsequent steps to complete the synthesis of Finerenone.[2]

Broader Synthetic Utility

Beyond Finerenone, this precursor is valuable in diverse research and development areas:

-

Enzyme Inhibitors: The 4-cyano-2-methoxyphenyl scaffold has been utilized in structure-activity relationship (SAR) studies for discovering inhibitors of enzymes like mutant isocitrate dehydrogenase 1 (mIDH1).[2]

-

Agrochemicals: It serves as a starting material for novel pesticides and other biologically active molecules for agricultural use.[2][3]

-

Heterocyclic Chemistry: The aldehyde and nitrile groups can participate in various cyclocondensation reactions to form a wide range of heterocyclic compounds, such as pyrimidines.[2]

-

Materials Science: It has been explored as a ligand for creating fluorine ion-selective fluorescent sensors.[3]

Conclusion

4-formyl-3-methoxybenzonitrile is a testament to the power of strategic molecular design. Its trifunctional nature provides chemists with a robust and versatile platform for accessing complex and high-value molecules. The development of scalable and safe synthetic routes has solidified its importance, particularly in the pharmaceutical industry. For researchers in drug discovery and process development, a comprehensive understanding of this precursor's reactivity, synthesis, and handling is essential for leveraging its full potential in creating the next generation of therapeutics and advanced materials.

References

- Google Patents. (n.d.). EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile.

-

PubChem - NIH. (n.d.). 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251. Retrieved from [Link]

-

Jinan Tantu Chemicals Co., Ltd. (n.d.). 4-Formyl-3-methoxybenzonitrile. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Synthesis of 4-Hydroxy-3-Methoxybenzonitrile from Vanillin : a Precursor of Synthesis of 3 ′-methoxydaidzein Reinner. Retrieved from [Link]

Sources

- 1. Buy 4-Formyl-3-methoxybenzonitrile | 21962-45-8 [smolecule.com]

- 2. 4-Formyl-3-methoxybenzonitrile | 21962-45-8 | Benchchem [benchchem.com]

- 3. tantuchemicals.com [tantuchemicals.com]

- 4. 4-Formyl-3-methoxybenzonitrile | C9H7NO2 | CID 16659251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP4286368A1 - Method for the preparation of 4-formyl-3-methoxybenzonitrile - Google Patents [patents.google.com]

Application Note: Spectroscopic Characterization of 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the organic compound 4-(Hydroxy(4-methoxyphenyl)methyl)benzonitrile. While direct experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and data from structurally related compounds to predict its characteristic spectral features. Detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) are provided to enable researchers to acquire and interpret high-quality data for this diarylmethanol derivative. The causality behind experimental choices is emphasized to ensure robust and reliable analytical outcomes.

Introduction: The Importance of Structural Verification

In the field of drug discovery and development, the unambiguous determination of a molecule's structure is a critical first step. The biological activity of a compound is intrinsically linked to its three-dimensional architecture and electronic properties. "this compound" (Figure 1) is a diarylmethanol derivative possessing several key functional groups: a benzonitrile moiety, an anisole ring, and a secondary alcohol. Each of these contributes to its overall chemical and physical properties, and therefore, its potential as a therapeutic agent or synthetic intermediate.